molecular formula C15H17NO5 B15030077 5-(([2-(4-Hydroxyphenyl)ethyl]amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione CAS No. 339369-63-0

5-(([2-(4-Hydroxyphenyl)ethyl]amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione

Cat. No.: B15030077
CAS No.: 339369-63-0
M. Wt: 291.30 g/mol
InChI Key: BXLVWVMUSWFQDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(([2-(4-Hydroxyphenyl)ethyl]amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione is a complex organic compound with a unique structure that includes a dioxane ring and a hydroxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(([2-(4-Hydroxyphenyl)ethyl]amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione typically involves the reaction of 4-hydroxyphenylethylamine with a suitable dioxane derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of intermediates, purification steps, and final synthesis. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(([2-(4-Hydroxyphenyl)ethyl]amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The dioxane ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyphenyl group can yield quinones, while reduction can produce amines.

Scientific Research Applications

5-(([2-(4-Hydroxyphenyl)ethyl]amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(([2-(4-Hydroxyphenyl)ethyl]amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione involves its interaction with specific molecular targets. The hydroxyphenyl group can interact with enzymes and receptors, modulating their activity. The dioxane ring may also play a role in stabilizing the compound and enhancing its binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 5-Hydroxy-3-[[2-(4-hydroxyphenyl)ethyl]amino]-5-vinyl-2-cyclopenten-1-one
  • 2-((E)-((Z)-3-(((4-hydroxyphenyl)amino)methylene)-4-oxocyclohexa-1,5-dien-1-yl)diazenyl)benzoic acid

Uniqueness

5-(([2-(4-Hydroxyphenyl)ethyl]amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione is unique due to its specific combination of a dioxane ring and a hydroxyphenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

339369-63-0

Molecular Formula

C15H17NO5

Molecular Weight

291.30 g/mol

IUPAC Name

5-[[2-(4-hydroxyphenyl)ethylamino]methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione

InChI

InChI=1S/C15H17NO5/c1-15(2)20-13(18)12(14(19)21-15)9-16-8-7-10-3-5-11(17)6-4-10/h3-6,9,16-17H,7-8H2,1-2H3

InChI Key

BXLVWVMUSWFQDA-UHFFFAOYSA-N

Canonical SMILES

CC1(OC(=O)C(=CNCCC2=CC=C(C=C2)O)C(=O)O1)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.